molecular formula C16H19N7O2S B2868292 2-methyl-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiazole-4-carboxamide CAS No. 1210943-58-0

2-methyl-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiazole-4-carboxamide

Numéro de catalogue B2868292
Numéro CAS: 1210943-58-0
Poids moléculaire: 373.44
Clé InChI: LTQHIWGRCLVFDB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound “2-methyl-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiazole-4-carboxamide” is a derivative of 1H-pyrazolo[3,4-d]pyrimidine . It has been designed and synthesized as part of a series of compounds that exhibit excellent FLT3 and CDK inhibition and antiproliferative activities .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a five-membered aromatic ring structure with two adjacent nitrogen atoms . The structure also includes a morpholino group and a thiazole-4-carboxamide group .

Applications De Recherche Scientifique

Comprehensive Analysis of Scientific Research Applications of 2-Methyl-N-(2-(4-Morpholino-1H-Pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiazole-4-carboxamide

Cancer Treatment: CDK2 Inhibition: One of the primary applications of this compound is in the field of cancer treatment, specifically as an inhibitor of Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a crucial protein involved in cell cycle regulation, and its inhibition can prevent the proliferation of cancer cells. The compound has shown significant inhibitory activity against CDK2, with IC50 values indicating potent efficacy . This suggests its potential use in targeted cancer therapies, particularly for tumors that are sensitive to CDK2 activity.

Antiproliferative Agent: The compound has demonstrated superior cytotoxic activities against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values ranging from 45–97 nM and 6–99 nM respectively . This indicates its role as an effective antiproliferative agent, capable of inducing cell death in cancerous cells, which could be leveraged in chemotherapy treatments.

Apoptosis Induction: Further research into the compound’s mechanisms has revealed its ability to induce apoptosis within cancer cells. Apoptosis, or programmed cell death, is a vital process for eliminating damaged or unwanted cells. By promoting apoptosis, the compound can help in reducing tumor growth and potentially enhancing the effectiveness of existing cancer treatments .

Cell Cycle Progression Alteration: The compound has been observed to cause significant alterations in cell cycle progression. By disrupting the normal cycle of cell division, it can hinder the replication of cancer cells, thereby slowing down or stopping the progression of the disease .

Dual Activity Against Cell Lines and CDK2: Some derivatives of the compound have shown dual activity, being effective against both cancer cell lines and CDK2. This dual action provides a two-pronged approach to cancer treatment, attacking the disease at both the cellular and molecular levels .

Hepatocellular Carcinoma Treatment: The compound has moderate activity against HepG-2 (liver cancer) cell lines, with IC50 values of 48–90 nM compared to sorafenib, a drug used to treat hepatocellular carcinoma . This suggests its potential application in treating liver cancer, either alone or in combination with other therapies.

Synthesis of Derivatives: The compound’s structure allows for the synthesis of various derivatives, which can be tailored for specific biomedical applications. The versatility in its chemical structure enables the exploration of a wide range of therapeutic uses, potentially extending beyond oncology .

Molecular Modeling Investigations: Molecular modeling studies have been conducted to understand the interaction of the compound and its derivatives with CDK2. These investigations can provide insights into the design of new drugs with improved efficacy and specificity for CDK2 inhibition, which is a promising area for drug development .

Orientations Futures

The compound shows potential for further development into a drug applied in acute-myeloid-leukemia (AML) therapeutics . Its excellent FLT3 and CDK inhibition and antiproliferative activities make it a promising candidate for future research and development .

Propriétés

IUPAC Name

2-methyl-N-[2-(4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N7O2S/c1-11-21-13(9-26-11)16(24)17-2-3-23-15-12(8-20-23)14(18-10-19-15)22-4-6-25-7-5-22/h8-10H,2-7H2,1H3,(H,17,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTQHIWGRCLVFDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiazole-4-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.